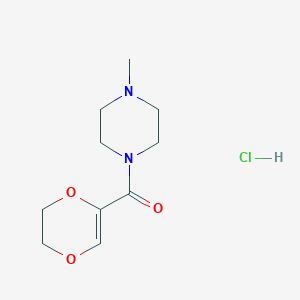![molecular formula C10H16F2N2O5S B6021611 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine](/img/structure/B6021611.png)
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine, also known as DMSO2-Morpholine, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the pharmaceutical industry. This compound is a sulfone derivative of morpholine, and it has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are often dysregulated in cancer cells.
Biochemical and Physiological Effects
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to exhibit several biochemical and physiological effects that make it a promising candidate for drug development. For example, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of HDACs.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is its high yield and purity, which makes it suitable for use in lab experiments. Additionally, this compound exhibits potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one limitation of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for the study of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline, including:
1. Further investigation of the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of novel drug formulations that incorporate 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline to enhance its efficacy and reduce its toxicity.
3. Exploration of the potential use of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in combination with other drugs to enhance its anti-cancer and anti-inflammatory activity.
4. Investigation of the potential use of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in the treatment of other diseases, such as neurological disorders.
In conclusion, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is a promising compound that exhibits potent anti-cancer and anti-inflammatory activity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline involves the reaction of morpholine with 1,1-difluoro-2-chloroethanone in the presence of sodium hydride and dimethyl sulfoxide (DMSO). The resulting product is then treated with sulfur dioxide and morpholine to yield 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in high yield and purity.
Scientific Research Applications
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2,2-difluoro-1-morpholin-4-yl-2-morpholin-4-ylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O5S/c11-10(12,9(15)13-1-5-18-6-2-13)20(16,17)14-3-7-19-8-4-14/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMLYWEMSKBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(F)(F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6021534.png)

![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6021543.png)

![N-[4-(aminocarbonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021558.png)
![8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6021567.png)

![1-(4-fluorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6021576.png)
![3-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6021583.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6021585.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6021586.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6021587.png)
![2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6021601.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B6021609.png)